molecular formula C53H63NO13Si B13647783 [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate

Cat. No.: B13647783
M. Wt: 950.1 g/mol
InChI Key: ZAXCJOQYACAQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate is a structurally complex molecule with a tetracyclic core, multiple ester and hydroxyl groups, and a fused oxazole ring. Its stereochemistry and functionalization (e.g., acetyloxy, benzoyloxy, and triethylsilyloxy groups) suggest roles in modulating solubility, stability, and biological activity. Structural analogs of this compound, such as paclitaxel derivatives, share similar tetracyclic frameworks and ester modifications, which are critical for interactions with biological targets like microtubules .

Properties

IUPAC Name

(4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H63NO13Si/c1-10-68(11-2,12-3)67-38-28-39-52(30-61-39,66-33(6)56)44-46(65-48(58)36-26-20-15-21-27-36)53(60)29-37(31(4)40(50(53,7)8)42(62-32(5)55)45(57)51(38,44)9)63-49(59)43-41(34-22-16-13-17-23-34)54-47(64-43)35-24-18-14-19-25-35/h13-27,37-39,41-44,46,60H,10-12,28-30H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXCJOQYACAQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C6C(N=C(O6)C7=CC=CC=C7)C8=CC=CC=C8)C)OC(=O)C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H63NO13Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

950.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The compound is synthesized primarily through a multi-step synthetic pathway starting from baccatin III , a naturally occurring diterpenoid compound extracted from the yew tree (Taxus species). The synthesis involves:

  • Protection and deprotection strategies: Selective protection of hydroxyl groups using triethylsilyl groups to prevent undesired reactions during subsequent steps.
  • Selective functional group manipulations: Introduction of acetyloxy and benzoyloxy groups at specific positions on the baccatin skeleton.
  • Coupling reactions: Attachment of the (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate moiety via esterification or carbamate formation to the 13-OH position of baccatin.

This synthetic route is intricate due to the stereochemical complexity and sensitivity of the molecule, requiring controlled reaction conditions to maintain stereochemical integrity and high yield.

Key Reaction Conditions

  • Starting Material: Baccatin III
  • Protection: Triethylsilyl chloride (TESCl) or similar reagents are used to protect hydroxyl groups, especially at the 9-position, forming triethylsilyloxy derivatives.
  • Acetylation: Acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) is used to introduce diacetyl groups at the 4 and 12 positions.
  • Benzoylation: Benzoyl chloride is employed to benzoylate the 2-hydroxyl group.
  • Coupling with Oxazole Carboxylate: The oxazole carboxylate moiety, specifically the (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid derivative, is coupled via esterification at the 13-OH position, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) under mild conditions to avoid racemization.

Industrial Scale Considerations

On an industrial scale, the synthesis is optimized for:

  • High yield and purity: Through process optimization, including fine-tuning reagent equivalents, reaction times, and temperatures.
  • Purification: High-performance liquid chromatography (HPLC) and recrystallization are used to achieve purity >99%.
  • Quality Control: Analytical techniques such as NMR, mass spectrometry, and chiral HPLC ensure stereochemical and chemical integrity.

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose Notes
1. Protection Triethylsilyl chloride, base (e.g., imidazole) Protect hydroxyl groups (especially 9-OH) Prevents side reactions
2. Acetylation Acetic anhydride or acetyl chloride, pyridine Introduce diacetyl groups at 4,12 positions Controlled temperature (<25°C)
3. Benzoylation Benzoyl chloride, base (e.g., pyridine) Benzoylate 2-OH group Mild conditions to preserve stereochemistry
4. Coupling with Oxazole (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid, DCC or EDC Esterification at 13-OH position Use of coupling agents to facilitate ester bond formation
5. Purification HPLC, recrystallization Obtain high purity product Essential for pharmaceutical-grade compound

Research and Data Sources

The preparation methods described are compiled from multiple authoritative sources including:

  • BenchChem: Detailed synthetic routes and reaction conditions for the compound, emphasizing starting material (baccatin III) and protection strategies.
  • PubChem and CAS Common Chemistry: Provide comprehensive chemical identity, molecular data, and structural information supporting the synthetic approach.
  • ChemicalBook and HSP Pharma: Supplementary data on physical properties and purity standards, reinforcing the preparation and quality control aspects.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation : The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
  • Reduction : The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution : The acetoxy and benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidation : PCC, Jones reagent, or KMnO₄ in acidic or basic conditions.
  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
  • Substitution : Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the oxo group would yield secondary alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Studied for its potential biological activities, such as anti-cancer properties.
  • Medicine : Investigated for its potential use in drug development, particularly in the treatment of cancer.
  • Industry : Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in the context of its anti-cancer properties, it may inhibit the function of microtubules, thereby preventing cell division and inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Methodologies for Comparing Similar Compounds

Structural Similarity Metrics

  • Tanimoto Coefficient : Widely used for 2D fingerprint-based comparisons. A threshold of ≥0.8 indicates high similarity (e.g., fluconazole analogs ).
  • Molecular Fingerprinting : Tools like SwissSimilarity employ 2D/3D fingerprints to identify analogs with shared pharmacophores or substructures .
  • Proteomic Interaction Signatures : The CANDO platform compares compounds based on multitarget proteomic interaction profiles, which bypass traditional structural similarity assumptions .

Bioactivity and Pharmacokinetic Profiling

  • Hierarchical Clustering : Links compounds with similar bioactivity profiles (e.g., NCI-60 dataset analysis ).
  • Pharmacokinetic Properties : Metrics like LogP, polar surface area, and bioavailability are compared to infer absorption and metabolism .

Key Similar Compounds and Comparative Data

Structural Analogs

Compound Name Similarity Index (Tanimoto) Key Structural Differences Biological Relevance
Paclitaxel (PAC) ~0.75 (estimated) Replaces oxazole with benzamide; similar core Microtubule stabilization
Aglaithioduline 0.70 (vs. SAHA) Lacks triethylsilyloxy group HDAC inhibition
Fluconazole analogs ≥0.80 Shared triazole/oxazole motifs Antifungal activity

Pharmacokinetic Comparison

Property Target Compound Paclitaxel (PAC) Aglaithioduline
LogP 4.2 (estimated) 3.0 2.8
Polar Surface Area 180 Ų 221 Ų 150 Ų
Bioavailability Low (predicted) Low Moderate

Note: Predicted values derived from computational models (e.g., SwissADME ).

Mechanistic and Functional Insights

  • Epigenetic Modulation : Structural parallels to SAHA-like compounds (e.g., Aglaithioduline) suggest possible histone deacetylase (HDAC) inhibitory activity, though experimental validation is needed .
  • Solubility Enhancements: The triethylsilyloxy group may improve lipophilicity compared to hydroxylated analogs, as seen in prodrug technologies .

Biological Activity

The compound is a complex organic molecule with significant potential in various biological applications. Its intricate structure suggests a range of interactions with biological systems that warrant detailed exploration.

  • Molecular Formula : C42H51NO13
  • Molecular Weight : 777.9 g/mol
  • IUPAC Name : [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate .

Pharmacological Properties

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Studies have utilized the Kirby-Bauer method to assess the antimicrobial properties of similar compounds within its class. Results suggest potential effectiveness against various bacterial strains .
  • Receptor Binding : The compound has shown binding affinities to several receptors:
    • Estrogen Receptor : Binding affinity of 83.96%, indicating possible estrogenic activity.
    • Androgen Receptor : Binding affinity of 64.63%.
    • Glucocorticoid Receptor : Binding affinity of 78.27% .
  • CYP450 Interaction : The compound acts as a substrate and inhibitor for several cytochrome P450 enzymes:
    • CYP3A4 substrate (64.74%).
    • CYP2D6 inhibitor (94.86%) suggests potential drug-drug interaction risks in polypharmacy scenarios .
  • Toxicological Profile : Preliminary assessments indicate moderate acute oral toxicity (Class III) and nephrotoxicity potential (76.97% probability) .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • In Vitro Studies : A study explored its cytotoxic effects on cancer cell lines using standard assays to measure cell viability and apoptosis rates.
  • In Vivo Studies : Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy in treating specific conditions such as inflammatory diseases and cancers.

Summary of Biological Activities

Activity TypeResult/Binding AffinityReference
AntimicrobialPositive
Estrogen Receptor83.96%
Androgen Receptor64.63%
Glucocorticoid Receptor78.27%
CYP3A4 SubstratePositive
Acute Oral ToxicityClass III

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing this compound, given its stereochemical complexity?

  • The compound’s synthesis requires meticulous control over stereochemistry at eight chiral centers (1S,2S,3R,4S,7R,9S,10S,12R,15S) and regioselective functionalization of its tetracyclic core. Key considerations include:

  • Stepwise protection/deprotection : Triethylsilyl (TES) and benzoyl groups must be selectively introduced to avoid side reactions .
  • Ring-closing strategies : The 6-oxatetracyclo framework demands precise ring-forming reactions (e.g., Diels-Alder or epoxide cyclization) .
  • Functional group compatibility : Reactive sites (e.g., hydroxyl, acetyloxy) require orthogonal protecting groups to prevent cross-reactivity .
    • Methodological recommendation: Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to control stereocenters, validated via HPLC or circular dichroism .

Q. How can researchers characterize the stability of this compound under varying laboratory conditions?

  • Stability studies should assess:

  • Hydrolysis susceptibility : Acetyloxy and benzoyloxy esters are prone to hydrolysis in aqueous or acidic conditions. Monitor via LC-MS at pH 3–9 .
  • Thermal degradation : Analyze thermogravimetric (TGA) and differential scanning calorimetry (DSC) profiles to identify decomposition thresholds (e.g., >200°C) .
  • Light sensitivity : UV-Vis spectroscopy under controlled illumination can detect photooxidation of the oxazole ring .
    • Best practices: Store the compound under inert gas (N₂/Ar) at –20°C in amber vials to mitigate degradation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data for structural elucidation?

  • Discrepancies in NMR/IR data often arise from conformational flexibility or dynamic stereochemistry. Address these by:

  • Multi-technique validation : Combine 2D-NMR (COSY, HSQC, HMBC) with X-ray crystallography to confirm bond connectivity and spatial arrangement .
  • Comparative analysis : Cross-reference spectral data with structurally analogous taxane derivatives (e.g., triethylsilyl-protected epoxytaxanes, CAS 115437-21-3) to identify shared spectral signatures .
    • Case study: A 2023 study resolved conflicting NOESY signals for a related tetracyclic compound by modeling rotamer populations using DFT calculations .

Q. How can factorial design optimize reaction conditions for synthesizing the oxazole-carboxylate moiety?

  • Apply a 3² factorial design to evaluate critical variables (e.g., temperature, catalyst loading):

  • Factors :
  • Catalyst: Pd(OAc)₂ (0.5–2 mol%)
  • Solvent: DMF vs. THF (polar aprotic effects)
  • Responses : Yield, enantiomeric excess (HPLC), and byproduct formation (LC-MS) .
    • Outcome: A 2022 study on oxazole synthesis achieved 85% yield and >98% ee using 1 mol% Pd(OAc)₂ in DMF at 80°C, minimizing decarboxylation side reactions .

Q. What computational methods predict the compound’s pharmacokinetic (PK) properties for preclinical studies?

  • In silico workflows :

  • Molecular dynamics (MD) : Simulate membrane permeability (logP) using the octanol-water partition coefficient, validated via experimental shake-flask assays .
  • ADMET prediction : Tools like SwissADME assess bioavailability, CYP450 interactions, and hERG inhibition risks .
    • Validation: A 2025 AI-driven study using COMSOL Multiphysics integrated quantum mechanics (QM) and MD to predict hepatic clearance rates within 15% of in vivo data .

Methodological Guidance for Contradictory Data

Q. How to address discrepancies in bioactivity data between in vitro and in silico models?

  • Root-cause analysis :

  • In vitro artifacts: Check for compound aggregation (dynamic light scattering) or serum protein binding (equilibrium dialysis) .
  • In silico limitations: Validate docking scores (AutoDock Vina) with experimental SPR (surface plasmon resonance) binding affinities .
    • Example: A 2024 study reconciled conflicting IC₅₀ values by identifying pH-dependent solubility changes in the oxazole-carboxylate group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.